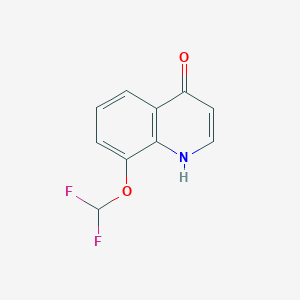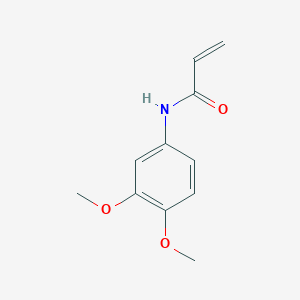
N-(3,4-dimethoxyphenyl)prop-2-enamide
Descripción general
Descripción
“N-(3,4-dimethoxyphenyl)prop-2-enamide” is a chemical compound with the molecular formula C11H13NO3 . It is a pearl white powder with a savoury aroma .
Molecular Structure Analysis
The molecular structure of “N-(3,4-dimethoxyphenyl)prop-2-enamide” consists of a prop-2-enamide group attached to a 3,4-dimethoxyphenyl group . The molecular weight is 207.23 .Physical And Chemical Properties Analysis
“N-(3,4-dimethoxyphenyl)prop-2-enamide” is a pearl white powder . It is practically insoluble in water but soluble in ethanol . The melting point is between 106-107 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which includes a moiety similar to N-(3,4-dimethoxyphenyl)prop-2-enamide, was synthesized and its crystal structure analyzed using X-ray diffraction. This research contributes to the understanding of the structural properties of related compounds (Prabhuswamy et al., 2016).
Antiviral Activity
- Zika Virus Inhibition : A study identified (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799), structurally related to N-(3,4-dimethoxyphenyl)prop-2-enamide, as a potent inhibitor of Zika virus replication. This compound functions by inhibiting the formation of the virus's replication compartments (Riva et al., 2021).
Enzyme Induction
- NQO1 Inducer Activity : Certain enaminone derivatives, including those with a 3,4-dimethoxyphenyl group, have been shown to weakly induce the cytoprotective enzyme NQO1. This activity is attributed to their electrophilic cyclohexenone functionality (Alsaid et al., 2015).
Chemical Synthesis
- One-Pot Reductive Cyclization : A compound, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, was synthesized using a one-pot reductive cyclization technique. This demonstrates the utility of 3,4-dimethoxyphenyl compounds in chemical synthesis (Bhaskar et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-4-11(13)12-8-5-6-9(14-2)10(7-8)15-3/h4-7H,1H2,2-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDHSPKJBNEXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



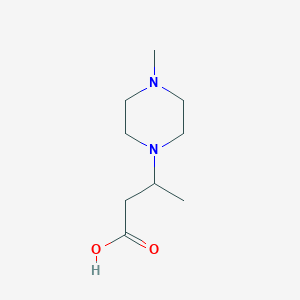
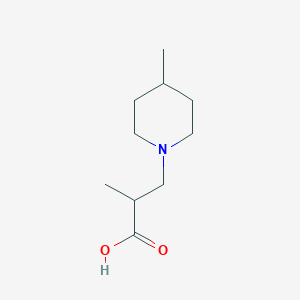
![1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol](/img/structure/B1418907.png)
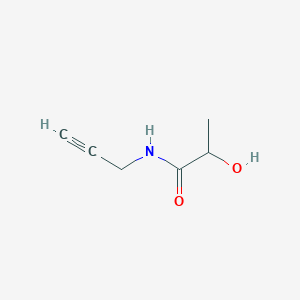
![N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B1418911.png)
![[2-(Ethylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1418912.png)
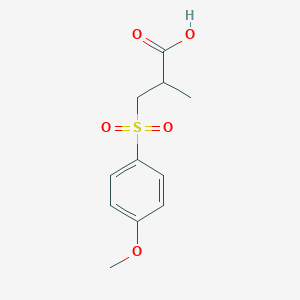
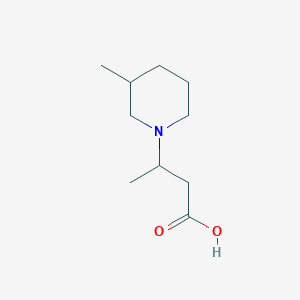
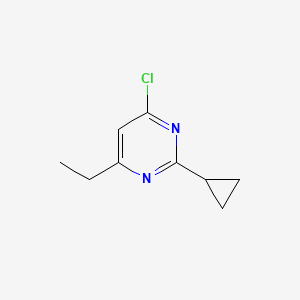
![N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B1418918.png)
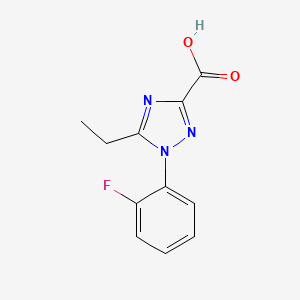
![2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1418921.png)
![4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol](/img/structure/B1418922.png)
